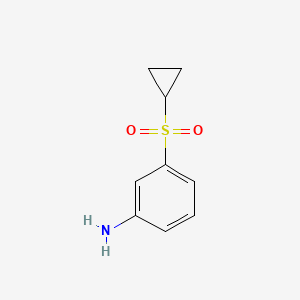
3-(Cyclopropylsulfonyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclopropylsulfonyl)aniline is an organic compound with the molecular formula C9H11NO2S and a molecular weight of 197.25 g/mol . It is a chemical compound that is used in various applications .
Synthesis Analysis
The synthesis of anilines, including this compound, can be achieved through various methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of diarylamine with Grignard reagents . Additionally, visible-light-mediated sulfonylation of aniline using sulfonyl fluoride as a sulfonylation reagent has been described .Molecular Structure Analysis
This compound contains a total of 25 bonds; 14 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 primary amine (aromatic), and 1 sulfone .Chemical Reactions Analysis
The chemical reactions of anilines, including this compound, have been studied extensively. For instance, catalytic asymmetric dearomatization (CADA) reactions of aniline derivatives have been reported . Oxidation potentials of anilines have also been analyzed .Physical and Chemical Properties Analysis
The physical and chemical properties of anilines, including this compound, can vary depending on the specific compound. For instance, the influence of soil organic components on the aniline adsorption mechanism has been studied .Applications De Recherche Scientifique
Organic Synthesis Applications
3-(Cyclopropylsulfonyl)aniline and related compounds serve as key intermediates in the synthesis of complex molecules. For example, the synthesis of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide starting from anilines demonstrates the utility of sulfonyl aniline derivatives in creating sulfonated oxindoles, which are valuable in medicinal chemistry and materials science (Liu, Zheng, & Wu, 2017).
Corrosion Inhibition
Aniline derivatives, including those with sulfonyl groups, have been studied for their corrosion inhibition properties. For instance, the corrosion inhibition effect of 3-(12-sodiumsulfonate dodecyloxy) aniline monomeric surfactant on aluminum in acidic solution highlights the potential of aniline derivatives in protecting metals from corrosion, which is crucial for industrial applications (EL-Deeb, Sayyah, El-rehim, & Mohamed, 2015).
Polymer Chemistry
In the field of polymer chemistry, aniline sulfonic acid derivatives have been explored for the development of conductive polymers. The electropolymerization and in situ sulfonation of aniline in water–acetonitrile mixture containing FSO3H showcase the synthesis of polyaniline derivatives with potential applications in electronics and materials science (Şahin, Pekmez, & Yildiz, 2002).
Water Decontamination
The degradation of pollutants like sulfamethazine in water using heat-activated persulfate oxidation demonstrates the environmental applications of aniline derivatives. The study shows the effectiveness of this method in decomposing antibiotics in water, addressing the crucial issue of water contamination (Fan, Ji, Kong, Lu, & Zhou, 2015).
Safety and Hazards
Propriétés
IUPAC Name |
3-cyclopropylsulfonylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c10-7-2-1-3-9(6-7)13(11,12)8-4-5-8/h1-3,6,8H,4-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STPYCWFQVXRWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CC=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893602-57-8 |
Source


|
| Record name | 3-(cyclopropanesulfonyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

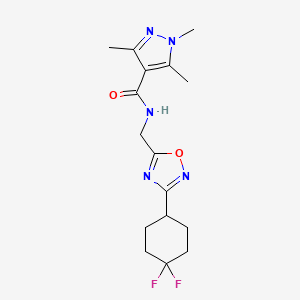
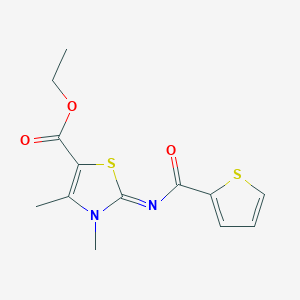
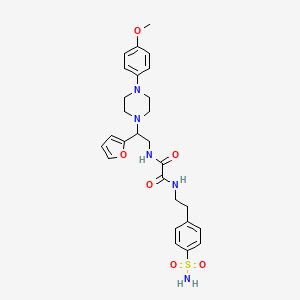




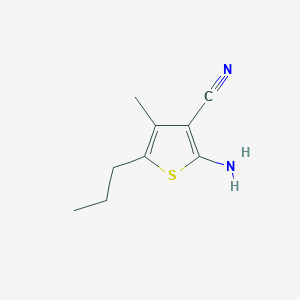
![2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2706524.png)
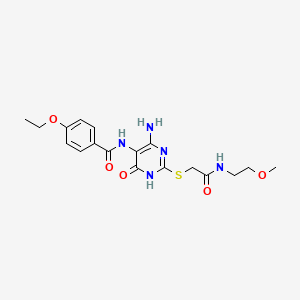
![1-(2,4-Dichlorophenyl)-3-[3-(1-imidazolyl)propyl]urea](/img/structure/B2706527.png)
![methyl 5-(2-methoxy-2-oxoethyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2706528.png)
![N'-(3-acetamidophenyl)-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2706530.png)
